![molecular formula C23H23ClN2O3S2 B5066486 N-[2-(benzylthio)ethyl]-4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5066486.png)
N-[2-(benzylthio)ethyl]-4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(benzylthio)ethyl]-4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzamide is a chemical compound that has been widely used in scientific research. This compound is also known as BTEC and is a member of the sulfonamide family. BTEC has been extensively studied due to its potential applications in the treatment of various diseases, including cancer.
作用机制
The mechanism of action of BTEC involves the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. BTEC has been shown to inhibit the activity of carbonic anhydrase IX, which is an enzyme that is overexpressed in many types of cancer cells. By inhibiting the activity of this enzyme, BTEC can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
BTEC has been shown to have a number of biochemical and physiological effects. Studies have shown that BTEC can induce apoptosis in cancer cells, which is a form of programmed cell death. BTEC has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation.
实验室实验的优点和局限性
The advantages of using BTEC in lab experiments include its potential applications in cancer research, its ability to induce apoptosis in cancer cells, and its ability to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. The limitations of using BTEC in lab experiments include the complexity of its synthesis, the potential toxicity of the compound, and the need for further studies to determine its safety and efficacy.
未来方向
There are several future directions for the study of BTEC. One potential direction is the development of new synthesis methods that are more efficient and less toxic. Another future direction is the investigation of the potential applications of BTEC in the treatment of other diseases, such as diabetes and cardiovascular disease. Finally, further studies are needed to determine the safety and efficacy of BTEC in humans, which could lead to the development of new cancer treatments.
合成方法
The synthesis of BTEC involves a multi-step process that requires the use of several reagents and solvents. The first step involves the reaction of 4-chloro-3-nitrobenzoic acid with thioanisole to form 4-chloro-3-(thiophen-2-yl)benzoic acid. The second step involves the reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas. The third step involves the reaction of the resulting amino compound with N-(benzylthio)ethylamine to form BTEC.
科学研究应用
BTEC has been extensively studied for its potential applications in cancer research. Studies have shown that BTEC can inhibit the growth of cancer cells by inducing apoptosis, which is a form of programmed cell death. BTEC has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation.
属性
IUPAC Name |
N-(2-benzylsulfanylethyl)-4-chloro-3-[(4-methylphenyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O3S2/c1-17-7-10-20(11-8-17)26-31(28,29)22-15-19(9-12-21(22)24)23(27)25-13-14-30-16-18-5-3-2-4-6-18/h2-12,15,26H,13-14,16H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVSSOSIRGQYTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NCCSCC3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(benzylsulfanyl)ethyl]-4-chloro-3-[(4-methylphenyl)sulfamoyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-5-(2-pyrimidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5066413.png)
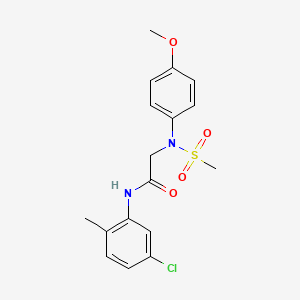
![N~1~-(4-bromo-3-methylphenyl)-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5066432.png)
![6-(2-chlorophenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5066444.png)
![ethyl 2-{[(4-methyl-1-piperazinyl)acetyl]amino}-4-(4-nitrophenyl)-3-thiophenecarboxylate](/img/structure/B5066457.png)
![N-(2,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide](/img/structure/B5066465.png)
![1-[3-(4-ethoxyphenoxy)propoxy]-2-methylbenzene](/img/structure/B5066475.png)
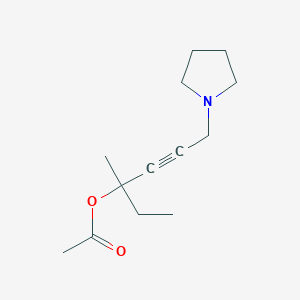
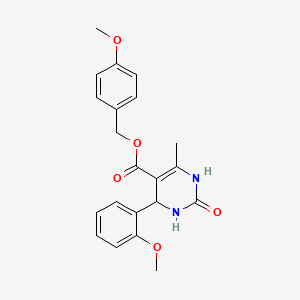
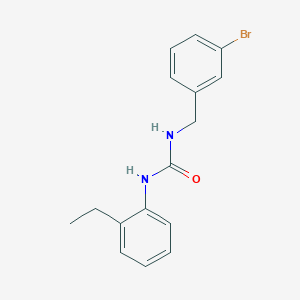
![3-cyclohexyl-5-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5066496.png)
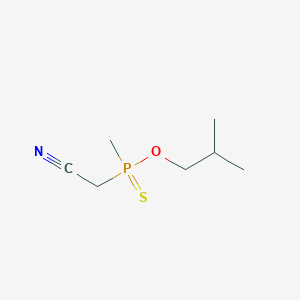
![N-{[bis(4-methylphenyl)phosphoryl]methyl}-N-butyl-1-butanamine](/img/structure/B5066514.png)
![bis(4-pentylphenyl) spiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B5066523.png)